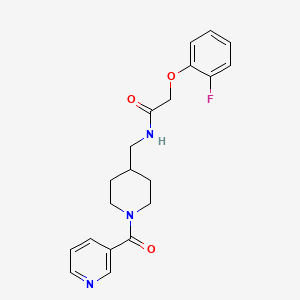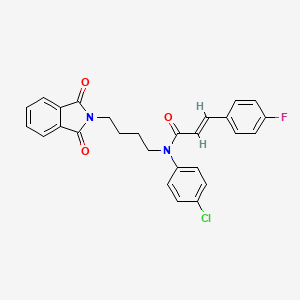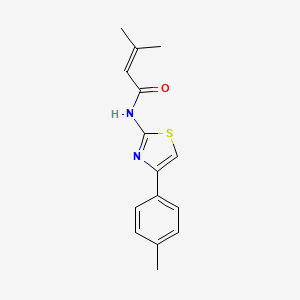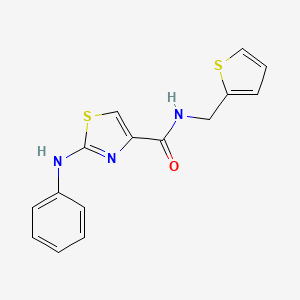
2-(phenylamino)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(phenylamino)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide is a compound that has been synthesized and studied for its potential biological activities. The compound is part of a broader class of thiazole derivatives, which are known for their diverse pharmacological properties, including antimicrobial, antitubercular, and antiarrhythmic activities. The structure of the compound includes a thiazole ring, which is a five-membered heterocycle containing both sulfur and nitrogen atoms, linked to a phenylamino group and a thiophen-2-ylmethyl moiety. This structural motif is common among compounds with significant biological activity .
Synthesis Analysis
The synthesis of thiazole derivatives typically involves the condensation of appropriate precursors, such as carboxamides, thioureas, and haloketones, often following the Hantzsch thiazole synthesis or similar reaction schemes. The synthesis process may include steps like dehydrosulfurization, cyclization, and substitution reactions to introduce various functional groups that contribute to the compound's biological activity. The synthesis is usually confirmed by spectroscopic methods such as IR, NMR, and mass spectrometry .
Molecular Structure Analysis
The molecular structure of thiazole derivatives, including 2-(phenylamino)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide, is characterized by the presence of a thiazole core. The phenylamino and thiophen-2-ylmethyl groups are key substituents that influence the compound's biological activity. Spectroscopic techniques, such as NMR, are used to confirm the structure, and density functional theory (DFT) calculations can provide insights into the compound's electronic properties, such as the HOMO-LUMO gap, which is indicative of its chemical reactivity and stability .
Chemical Reactions Analysis
Thiazole derivatives can participate in various chemical reactions due to their reactive sites. These reactions may include further substitutions on the thiazole ring or the phenylamino group, which can lead to the formation of new derivatives with potentially enhanced biological activities. The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents, which can affect the electron density distribution within the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for the compound's biological activity and pharmacokinetic profile. The presence of different substituents can significantly alter these properties, and thus, each derivative may exhibit unique behavior in biological systems. The antimicrobial and antitubercular activities of these compounds are often assessed in vitro using various bacterial and fungal strains to determine their minimum inhibitory concentrations (MICs) .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents
A study highlighted the synthesis of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and 5-(2-(phenylamino)-thiazol-4-yl)-benzamide ethers from 2-(phenylamino)-thiazole-4-carboxamide derivatives. These compounds were evaluated for their antimicrobial activity against various bacterial and fungal strains. Some synthesized molecules exhibited potent activity, surpassing reference drugs, especially against Gram-positive bacterial strains (Bikobo et al., 2017).
Anticancer Activity
Another research focus is the anticancer activity of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives. These compounds were synthesized and assessed against various cancer cell lines, with one derivative showing the highest activity, demonstrating the potential of these compounds as anticancer agents (Wen-Xi Cai et al., 2016).
Antibacterial and Antifungal Activities
Research on thiophene-containing compounds, including those related to 2-(phenylamino)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide, has shown that these compounds possess significant antibacterial and antifungal activities. The studies involved the synthesis of novel compounds and evaluation against a range of bacterial and fungal strains, with some compounds displaying remarkable activity (Mabkhot et al., 2017).
Solar Cell Applications
Furthermore, derivatives of 2-(thiophen-2-yl)thiazole have been explored for their application in dye-sensitized solar cells. Novel coumarin sensitizers incorporating a 2-(thiophen-2-yl)thiazole π-bridge were synthesized, demonstrating improved light-harvesting capabilities and photovoltaic performance, indicating the potential of these compounds in solar energy conversion (Han et al., 2015).
Eigenschaften
IUPAC Name |
2-anilino-N-(thiophen-2-ylmethyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c19-14(16-9-12-7-4-8-20-12)13-10-21-15(18-13)17-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKMSEJNPKBACO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethylphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2526366.png)
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B2526368.png)
![2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2526370.png)
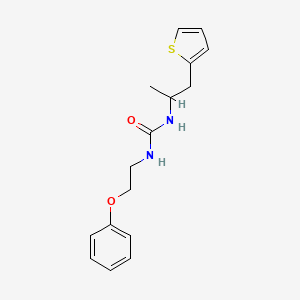
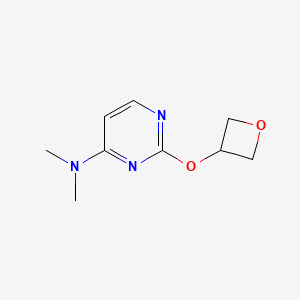
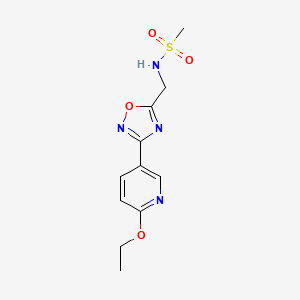
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(cyclopropyl)methanone](/img/structure/B2526375.png)
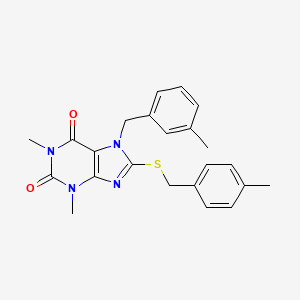
![Furo[3,2-b]pyridin-3-ol hydrochloride](/img/structure/B2526379.png)
![N-(2-ethylphenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2526381.png)

